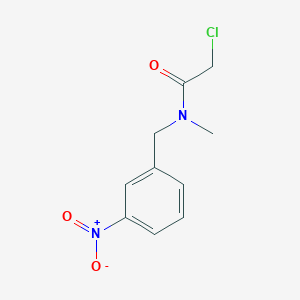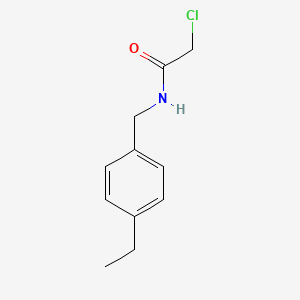
N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide: is an organic compound with a molecular formula of C10H11BrClNO This compound is characterized by the presence of a bromine atom on the benzyl group, a chlorine atom on the acetamide group, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide typically begins with 3-bromobenzyl chloride and N-methylacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-bromobenzyl chloride by the nitrogen atom in N-methylacetamide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the reaction can be performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, particularly affecting the benzyl group or the acetamide moiety.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzyl or acetamide groups.
Reduction Products: Reduced forms of the benzyl or acetamide groups.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Reactions: It serves as a reagent in various organic reactions, including substitution and coupling reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block for more complex industrial chemicals.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with certain receptors on cell surfaces, modulating their activity and influencing cellular responses.
Pathway Modulation: By affecting key enzymes or receptors, the compound can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
N-(3-Bromo-benzyl)-2-chloroacetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.
N-(3-Bromo-benzyl)-2-chloro-N-phenyl-acetamide: Similar structure with a phenyl group on the nitrogen atom.
Uniqueness:
Substitution Pattern:
Versatility: The compound’s ability to undergo various chemical reactions and its potential use in multiple fields, including medicinal chemistry and industrial processes, highlight its versatility.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBBOUIRLWGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-chloro-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B7847990.png)

